molecular formula C12H9F3N2O3 B12447455 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid

5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B12447455
M. Wt: 286.21 g/mol
InChI Key: AXAQDXWSRWLENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of the trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution reactions using appropriate trifluoromethoxy-containing reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid
  • 2-methyl-4-(trifluoromethoxy)phenylboronic acid
  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]

Uniqueness

5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the imidazole ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N2O3/c1-6-9(11(18)19)17-10(16-6)7-4-2-3-5-8(7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

AXAQDXWSRWLENW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2OC(F)(F)F)C(=O)O

Origin of Product

United States

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